molecular formula C10H14BNO4 B1397910 (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid CAS No. 1028745-48-3

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid

Cat. No. B1397910
M. Wt: 223.04 g/mol
InChI Key: BNVDCDBRMLRMGQ-UHFFFAOYSA-N
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Description

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid, also known as 6-THOPB, is an organoboron compound that has recently gained attention in the scientific community due to its versatile applications in the synthesis of organic compounds and its potential therapeutic effects. This compound has been studied for its ability to bind to proteins, its potential as an enzyme inhibitor, and its potential therapeutic effects.

Scientific Research Applications

Synthesis and Characterization of Polyesters

Research by Abdelaal and Abbas (1996) explored the synthesis of diesters based on 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid. These polymers, suitable for controlled drug delivery through in vivo biodegradation, were characterized and their thermal behavior was investigated (Abdelaal & Abbas, 1996).

Suzuki-Miyaura Cross-Coupling Reactions

Bower et al. (1998) described the Suzuki−Miyaura cross-coupling reactions to synthesize 2-aryl and -heteroaryl dihydropyran O-carbamates, utilizing boronic acid derivatives in the process (Bower, Guillaneux, Nguyen, Wong, & Snieckus, 1998).

Antimicrobial and Antiphagic Activities

Research conducted by Kharchenko et al. (1990) investigated the synthesis and antimicrobial and antiphagic activity of pyrylium salts and their condensed analogs, including compounds related to dihydropyran (Kharchenko, Kozhevnikova, & Kulikova, 1990).

Synthesis of 3-(hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines

Kemmitt et al. (2014) developed a synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines using the Suzuki-Miyaura cross-coupling methodology. This method allows for diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt, Blades, Box, Dickinson, Lamont, Madden, McCoull, & Williams, 2014).

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Razmienė et al. (2021) prepared a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, demonstrating their potential antiproliferative activity against various cancer cell lines. This research highlights the complex action of these compounds that combine antiproliferative effects with the induction of cell death (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

Suzuki–Miyaura Borylation Reaction in Pharmaceutical Industry

Sanghavi et al. (2022) discussed the role of boronic acid and esters in the pharmaceutical industry, specifically in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is efficient for preparing various active agents, highlighting the versatility of boronic acid derivatives in drug synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Synthesis of Ligands for Biological Sensing and Spin-State Transitions

Halcrow (2005) reviewed the synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including applications in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9,13-14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVDCDBRMLRMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732143
Record name {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid

CAS RN

1028745-48-3
Record name {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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